(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20373230
InChI: InChI=1S/C13H19NO4S/c1-8-5-6-19-10(8)7-9(11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m1/s1
SMILES:
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36 g/mol

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid

CAS No.:

VCID: VC20373230

Molecular Formula: C13H19NO4S

Molecular Weight: 285.36 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid -

Description

Structural Overview

The compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid can be described as follows:

  • Molecular Formula: C12H17NO4SC_{12}H_{17}NO_4S

  • Molecular Weight: Approximately 271.33 g/mol

  • Functional Groups:

    • A tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino functionality.

    • A thiophene ring substituted with a methyl group at the 3rd position.

    • A carboxylic acid group, characteristic of amino acids.

  • Stereochemistry: The compound has an RR-configuration at the second carbon, indicating its chirality.

Synthesis

The synthesis of this compound typically involves:

  • Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is achieved by reacting the amino acid precursor with di-tert-butyl dicarbonate (Boc2OBoc_2O) in the presence of a base like triethylamine.

  • Thiophene Substitution: The thiophene ring is incorporated through specific coupling reactions, such as Suzuki or Heck coupling, depending on the precursor used.

  • Purification and Characterization:

    • Purification can be achieved using recrystallization or chromatography techniques.

    • Characterization is performed using spectroscopic methods like 1H^{1}H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Applications

This compound has potential applications in various fields:

Pharmaceutical Chemistry

  • The Boc-protected amino acid derivatives are widely used as intermediates in peptide synthesis.

  • The thiophene moiety is known for its bioactivity and can contribute to drug design targeting specific enzymes or receptors.

Material Science

  • Thiophene derivatives are often explored for their electronic properties and may be precursors for conductive polymers or organic semiconductors.

Medicinal Studies

  • Compounds containing thiophene rings have been studied for their anti-inflammatory, antibacterial, and anticancer activities. While specific data for this compound may not be available, its structural features suggest similar potential.

Analytical Data

The following techniques are typically employed to confirm the identity of this compound:

  • NMR Spectroscopy:

    • 1H^{1}H-NMR: Signals corresponding to protons on the thiophene ring, methyl group, and Boc-protected amine.

    • 13C^{13}C-NMR: Peaks for carbonyl carbons (Boc and carboxylic acid), aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry:

    • Molecular ion peak at m/z=271m/z = 271 (M+H)+ in positive ion mode.

  • IR Spectroscopy:

    • Peaks around 1700 cm1^{-1} for carbonyl groups (Boc and carboxylic acid).

    • Peaks around 3200–3500 cm1^{-1} for NH stretching.

Research Implications

Given its structure, this compound can serve as a building block in:

  • Peptide Synthesis: The Boc group provides temporary protection during peptide bond formation.

  • Drug Discovery: Its thiophene ring offers opportunities for interactions with biological targets.

  • Synthetic Methodology Development: The stereochemistry and functional groups make it an interesting candidate for exploring new synthetic routes.

Product Name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid
Molecular Formula C13H19NO4S
Molecular Weight 285.36 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylthiophen-2-yl)propanoic acid
Standard InChI InChI=1S/C13H19NO4S/c1-8-5-6-19-10(8)7-9(11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m1/s1
Standard InChIKey NJNRYOPCZFZOKT-SECBINFHSA-N
Isomeric SMILES CC1=C(SC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C(SC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
PubChem Compound 54593372
Last Modified Aug 15 2024

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